C.I. Reactive Blue 160

Descripción

Significance of C.I. Reactive Blue 160 in Contemporary Dye Chemistry and Environmental Science Research

The significance of this compound in research stems from two primary areas: its application in dye chemistry and its environmental impact. In dye chemistry, its high affinity and reactivity with fibers are of interest. worlddyevariety.com Environmentally, the dye's persistence and potential toxicity have made it a model compound for studying the efficacy of various wastewater treatment technologies. sci-hub.se Research indicates that a notable percentage of reactive dyes, estimated to be around 10-15%, is lost to effluent during the dyeing process. sci-hub.se This has spurred investigations into numerous methods for water treatment. sci-hub.se

The complex and stable aromatic structure of this compound makes it resistant to degradation. This resistance, coupled with its high water solubility due to multiple sulfonic groups, complicates its removal from wastewater, making it a focal point for environmental remediation studies.

Evolution of Research Perspectives on Reactive Azo Dyes: A Focus on this compound

Historically, research on reactive azo dyes was predominantly centered on their synthesis and application in the textile industry. However, with growing environmental awareness, the focus has shifted towards understanding and mitigating their ecological impact. Early environmental research often involved conventional wastewater treatment methods.

More recently, research has evolved to explore advanced and more effective degradation techniques for dyes like this compound. These include a range of methods, from biodegradation and photodegradation to ozonation. researchgate.netresearchgate.net Studies have investigated the use of various microorganisms, such as Bacillus subtilis and Microbacterium sp. B12, for the decolorization and detoxification of this dye. ijcmas.comnih.gov Photocatalytic degradation using nanomaterials like ZnO and CeFeO3 has also been a significant area of research. researchgate.netprimescholars.com Furthermore, kinetic studies on the degradation of this compound using different catalytic systems have provided deeper insights into the reaction mechanisms and efficiencies of various treatment processes. sci-hub.se

Classification and Structural Features Relevant to Research Reactivity and Degradation Mechanisms of this compound

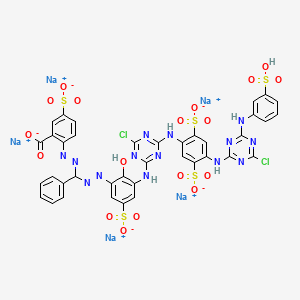

This compound is classified as a diazo reactive dye. Its complex molecular structure is central to its properties and the focus of much scientific investigation.

Structural Features:

Azo Linkages (-N=N-): The molecule contains two azo groups which act as the primary chromophores, responsible for its deep blue color. These azo bonds are often the initial target for degradation processes. sci-hub.se

Triazine Rings: Two reactive chlorotriazine rings serve as the sites for forming covalent bonds with the hydroxyl groups of cellulosic fibers. sci-hub.se These rings are known for their resistance to light-induced fading. scirp.org

Sulfonate Groups (-SO₃⁻): The presence of multiple sulfonate groups imparts high water solubility to the dye, which is crucial for the dyeing process but also contributes to its mobility in aquatic environments.

Aromatic Rings: The structure includes several aromatic rings, which contribute to the dye's stability and resistance to degradation.

The arrangement of these functional groups determines the dye's reactivity, color, and, importantly, its susceptibility to various degradation methods. For instance, the cleavage of the azo bonds often leads to the decolorization of the dye, but the resulting aromatic amines can sometimes be more toxic than the parent molecule, necessitating further degradation. sci-hub.se

Chemical Identification:

| Identifier | Value |

| IUPAC Name | pentasodium;2-[[[[3-[[4-chloro-6-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2,5-disulfonatoanilino]-1,3,5-triazin-2-yl]amino]-2-hydroxy-5-sulfonatophenyl]diazenyl]-phenylmethyl]diazenyl]-5-sulfonatobenzoate nih.gov |

| CAS Number | 71872-76-9 worlddyevariety.comnih.govdyeschemical.com |

| Molecular Formula | C₃₈H₂₃Cl₂N₁₄Na₅O₁₈S₅ worlddyevariety.comnih.gov |

| Molecular Weight | 1309.9 g/mol worlddyevariety.comnih.gov |

Research on Degradation Pathways:

Scientific studies have explored various degradation pathways for this compound. Photocatalytic degradation using ZnO nanopowder has been shown to proceed through competitive reactions including the destruction of the chromophoric group, hydroxylation of aromatic rings, desulfonation, and eventual ring opening to form aliphatic compounds. researchgate.net Ozonation has also been demonstrated as a highly effective method for color and COD removal. researchgate.net Research has shown that the degradation process can lead to the formation of various intermediates, and the complete mineralization of the dye is a key goal of advanced oxidation processes. researchgate.netresearchgate.net

Structure

2D Structure

Propiedades

IUPAC Name |

pentasodium;2-[[[[3-[[4-chloro-6-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2,5-disulfonatoanilino]-1,3,5-triazin-2-yl]amino]-2-hydroxy-5-sulfonatophenyl]diazenyl]-phenylmethyl]diazenyl]-5-sulfonatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28Cl2N14O18S5.5Na/c39-33-45-35(41-18-7-4-8-19(11-18)73(58,59)60)49-36(46-33)42-24-15-29(77(70,71)72)25(16-28(24)76(67,68)69)43-37-47-34(40)48-38(50-37)44-26-13-21(75(64,65)66)14-27(30(26)55)52-54-31(17-5-2-1-3-6-17)53-51-23-10-9-20(74(61,62)63)12-22(23)32(56)57;;;;;/h1-16,31,55H,(H,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,41,42,45,46,49)(H2,43,44,47,48,50);;;;;/q;5*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVYJUCUCAQORR-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])N=NC3=CC(=CC(=C3O)NC4=NC(=NC(=N4)Cl)NC5=C(C=C(C(=C5)S(=O)(=O)[O-])NC6=NC(=NC(=N6)NC7=CC(=CC=C7)S(=O)(=O)O)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H23Cl2N14Na5O18S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1309.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71872-76-9 | |

| Record name | Benzoic acid, 2-((((3-((4-chloro-6-((4-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,5-disulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulfophenyl)azo)phenylmethyl)azo)-5-sulfo-,pentasodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071872769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[2-[[2-[3-[[4-chloro-6-[[4-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,5-disulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-2-hydroxy-5-sulfophenyl]diazenyl]phenylmethyl]diazenyl]-5-sulfo-, sodium salt (1:5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization Methodologies for C.i. Reactive Blue 160 Research

Spectrophotometric Approaches for Kinetic and Mechanistic Studies of C.I. Reactive Blue 160

Spectrophotometric methods offer powerful means to investigate the kinetics and underlying mechanisms of this compound degradation and its interactions at a molecular level.

Ultraviolet-Visible Spectroscopy for Decolorization Monitoring and Degradation Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for monitoring the decolorization of this compound in aqueous solutions. The intensity of the color of the dye solution is directly proportional to its concentration, a relationship governed by the Beer-Lambert law. The degradation process can be quantitatively followed by measuring the decrease in absorbance at the dye's maximum absorption wavelength (λmax), which for this compound is typically observed in the range of 604-630 nm. researchgate.netijcmas.com

Kinetic studies of this compound degradation, particularly in advanced oxidation processes, often reveal that the reaction follows a pseudo-first-order kinetic model. This is determined by plotting the natural logarithm of the ratio of the initial absorbance (A₀) to the absorbance at a given time (Aₜ) against time. A linear plot confirms pseudo-first-order kinetics, and the rate constant (k) can be calculated from the slope of the line.

Table 1: Representative Data for Pseudo-First-Order Kinetic Analysis of this compound Degradation using UV-Vis Spectroscopy

| Time (minutes) | Absorbance at λmax | ln(A₀/Aₜ) |

| 0 | 1.20 | 0.00 |

| 10 | 0.95 | 0.23 |

| 20 | 0.75 | 0.47 |

| 30 | 0.59 | 0.71 |

| 40 | 0.47 | 0.94 |

| 50 | 0.37 | 1.18 |

| 60 | 0.29 | 1.42 |

Note: This data is illustrative and represents a typical degradation profile.

Advanced Fluorescence Techniques for Probing Molecular Interactions of this compound

Fluorescence spectroscopy provides a highly sensitive method for investigating the interactions of this compound with other molecules, such as quenchers or biological macromolecules. The intrinsic fluorescence of the dye can be altered upon interaction with other species, a phenomenon known as fluorescence quenching.

This process can be either dynamic, resulting from collisions between the fluorophore and the quencher, or static, arising from the formation of a non-fluorescent ground-state complex. By analyzing the quenching data, valuable information about the binding mechanisms, binding constants, and the number of binding sites can be obtained.

The Stern-Volmer equation is commonly used to analyze the fluorescence quenching data:

F₀ / F = 1 + Kₛᵥ[Q]

Where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively, Kₛᵥ is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher. A linear Stern-Volmer plot, where F₀/F is plotted against [Q], is indicative of a single type of quenching process. edinst.comedinst.comuzh.ch

Table 2: Illustrative Stern-Volmer Data for the Fluorescence Quenching of this compound

| Quencher Concentration [Q] (M) | Fluorescence Intensity (F) | F₀/F |

| 0 | 100 | 1.0 |

| 0.01 | 85 | 1.18 |

| 0.02 | 74 | 1.35 |

| 0.03 | 65 | 1.54 |

| 0.04 | 58 | 1.72 |

| 0.05 | 52 | 1.92 |

Note: This data is hypothetical and serves to illustrate the Stern-Volmer relationship.

Chromatographic Techniques for Separation and Identification of this compound and its Metabolites

Chromatographic techniques are essential for the separation and identification of this compound from complex matrices and for the analysis of its degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound and for separating its various degradation products. najah.edu A reversed-phase C18 column is often employed, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a photodiode array (PDA) detector, which can provide spectral information for each separated peak, aiding in identification.

The retention time of the parent dye and the appearance of new peaks in the chromatogram at different retention times are indicative of the formation of degradation products.

Table 3: Representative HPLC Data for the Analysis of this compound and its Degradation Products

| Peak Number | Retention Time (minutes) | Probable Identification |

| 1 | 3.5 | Polar Degradation Product 1 |

| 2 | 5.8 | Polar Degradation Product 2 |

| 3 | 12.2 | This compound |

| 4 | 15.7 | Non-polar Degradation Product |

Note: The retention times and identifications are illustrative.

Gas Chromatography-Mass Spectrometry (GC-MS) for Intermediate Product Identification in Degradation Pathways

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the identification of volatile and semi-volatile intermediate products formed during the degradation of this compound. nih.gov Prior to analysis, the degradation products may require derivatization to increase their volatility. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed mass spectra for each component, allowing for their structural elucidation by comparing the fragmentation patterns with spectral libraries.

Table 4: Illustrative GC-MS Data for Intermediates Identified in the Degradation of this compound

| Retention Time (minutes) | Key m/z fragments | Identified Intermediate |

| 8.2 | 77, 105, 123 | Benzoic acid derivative |

| 10.5 | 93, 121, 136 | Aniline derivative |

| 14.1 | 104, 128, 152 | Naphthalene (B1677914) derivative |

Note: This data is representative of potential degradation intermediates.

Ion Chromatography (IC) for Detection of Inorganic Ions (e.g., Sulfate (B86663), Nitrate) from Degradation

During the complete mineralization of this compound, the organic structure is broken down, leading to the formation of inorganic ions such as sulfate (SO₄²⁻), nitrate (B79036) (NO₃⁻), and chloride (Cl⁻) from the constituent elements of the dye molecule. Ion Chromatography (IC) is the preferred method for the separation and quantification of these inorganic anions. The technique utilizes an ion-exchange column to separate the ions based on their charge and size, followed by conductivity detection. The presence and concentration of these inorganic ions provide evidence for the extent of mineralization of the parent dye.

Table 5: Representative Ion Chromatography Data for Inorganic Anions from this compound Degradation

| Ion | Retention Time (minutes) | Concentration (mg/L) |

| Chloride (Cl⁻) | 4.1 | 12.5 |

| Nitrate (NO₃⁻) | 8.5 | 8.2 |

| Sulfate (SO₄²⁻) | 11.3 | 25.7 |

Note: This data is illustrative of the expected inorganic byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the metabolites that result from the degradation of this compound. In research focused on the bioremediation or photodegradation of this complex dye, identifying the resultant intermediate and final breakdown products is crucial for understanding the degradation pathway.

¹H NMR (Proton NMR) has been successfully employed to confirm the degradation of this compound. scirp.org The spectrum of the parent dye shows a complex pattern of signals in the aromatic region, corresponding to the numerous protons on its benzene (B151609) and triazine rings. Upon degradation, the disappearance of these characteristic signals and the emergence of new, simpler patterns indicate the breakdown of the dye's large aromatic structure. For instance, the cleavage of azo bonds and the fragmentation of the aromatic systems lead to the formation of smaller, less complex aromatic or aliphatic compounds, which can be identified by their unique NMR spectral signatures.

While specific ¹H NMR data for the metabolites of this compound are not extensively published, the general approach involves comparing the spectra of samples taken at different stages of the degradation process. The analysis focuses on changes in chemical shifts (δ), signal multiplicity, and integration values to propose structures for the various metabolites. This technique is particularly powerful for resolving the structure of key components in the dye, such as the triazine and sulfonate groups.

Table 1: Illustrative ¹H NMR Spectral Changes During this compound Degradation This table is based on expected changes from the degradation of aromatic dye structures and is for illustrative purposes.

| Compound | Expected Chemical Shift Range (δ, ppm) | Structural Interpretation |

|---|---|---|

| This compound (Parent) | 6.5 - 8.5 | Complex multiplets corresponding to protons on multiple aromatic and triazine rings. |

| Aromatic Amine Metabolites | 6.0 - 7.5 | Simpler aromatic patterns, potential for broad N-H signals. |

| Phthalic Acid Metabolites | 7.5 - 8.0 | Characteristic signals for protons on a substituted benzene ring. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Degradation Studies of this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for monitoring the transformation of functional groups during the degradation of this compound. scirp.org By analyzing the absorption of infrared radiation by the molecule, FTIR provides a "molecular fingerprint" that allows for the identification of specific bonds and functional groups.

In degradation studies, researchers track the changes in the FTIR spectrum over time. The spectrum of the original this compound dye is characterized by strong absorption bands corresponding to its defining functional groups. These include:

-N=N- (azo bond): The stretching vibration of the azo group, central to the dye's chromophore, is a key indicator of the intact molecule.

-SO₃⁻ (sulfonate groups): These groups impart water solubility and have characteristic stretching frequencies.

C=N and C=C (aromatic rings and triazine): Stretching vibrations within the aromatic and heterocyclic ring systems contribute to a complex region of the spectrum.

N-H and O-H (amino and hydroxyl groups): These groups show characteristic stretching bands.

During degradation, the intensity of the peaks associated with these functional groups, particularly the azo linkage, decreases, signifying the breakdown of the chromophore and subsequent decolorization. Concurrently, new peaks may appear, indicating the formation of new functional groups such as carboxyl (-COOH) or hydroxyl (-OH) groups on the degradation byproducts. For instance, the disappearance of the azo bond peak and the appearance of bands typical for carboxylic acids would provide strong evidence of oxidative degradation.

Table 2: Key FTIR Absorption Bands for Monitoring this compound Degradation

| Wavenumber (cm⁻¹) | Functional Group | Significance in Degradation Studies |

|---|---|---|

| ~3400 | O-H, N-H stretching | Changes indicate alterations to hydroxyl and amino groups. |

| ~1600 | -N=N- stretching (Azo bond) | Disappearance indicates cleavage of the chromophore and decolorization. |

| ~1500, ~1450 | C=C stretching (Aromatic rings) | Reduction in intensity suggests breakdown of the aromatic structure. |

| ~1200, ~1040 | S=O stretching (Sulfonate group) | Changes can indicate transformation of the sulfonate groups. |

Elemental Analysis for Stoichiometric Validation and Mass Balance in Research Studies on this compound

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a sample. For a compound as complex as this compound (C₃₈H₂₈Cl₂N₁₄O₁₈S₅·5Na), this technique is critical for validating the stoichiometry of the dye used in research. It provides the percentage by mass of key elements such as carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl).

In research studies, elemental analysis serves two primary purposes:

Purity and Stoichiometric Validation: Before commencing degradation or adsorption studies, elemental analysis is used to confirm the purity and elemental composition of the commercial dye. This ensures that the experimental results are based on a well-characterized starting material, comparing the experimental percentages with the theoretical values calculated from the molecular formula.

Mass Balance Calculations: In comprehensive degradation studies, elemental analysis can be applied to the initial dye, the treated solution, and any solid residues to perform a mass balance. This helps to account for the distribution of elements throughout the process, ensuring that the identified degradation products are consistent with the elemental composition of the parent dye. This is crucial for validating proposed degradation pathways and ensuring that all major byproducts have been accounted for.

Table 3: Theoretical vs. Experimental Elemental Composition of this compound This table presents the theoretical composition and illustrates how experimental data would be compared. The molecular weight is approximately 1309.9 g/mol . nih.gov

| Element | Theoretical Mass % | Illustrative Experimental Mass % |

|---|---|---|

| Carbon (C) | 34.84% | 34.78% |

| Hydrogen (H) | 2.16% | 2.20% |

| Chlorine (Cl) | 5.41% | 5.35% |

| Nitrogen (N) | 14.97% | 14.89% |

| Oxygen (O) | 21.98% | 22.15% |

| Sulfur (S) | 12.23% | 12.18% |

Investigative Approaches to C.i. Reactive Blue 160 Derivatization and Chemical Modification for Research Purposes

Strategies for Functional Group Modification and Their Impact on Reactive Blue 160's Chemical Behavior in Research Contexts

The chemical behavior of C.I. Reactive Blue 160 is largely dictated by its functional groups, particularly the highly reactive dichlorotriazine rings. In research, modification of these groups is a primary strategy to alter the dye's properties, such as reactivity, stability, and affinity for various substrates.

The most prominent sites for modification are the chlorine atoms on the two triazine rings. blogspot.com These atoms are susceptible to nucleophilic displacement, allowing for the introduction of a wide array of new functional groups. blogspot.comwikipedia.org A general principle in the chemistry of dichlorotriazine dyes is their controlled reaction with nucleophiles like amines or alcohols. This process displaces one or both chlorine atoms, leading to the formation of 2-amino-4-chloro- or 2-alkoxy-4-chloro-triazine derivatives, respectively. blogspot.com This substitution significantly impacts the dye's reactivity; for instance, replacing a chlorine atom with an amino or alkoxy group generally reduces the reactivity of the remaining chlorine, which can be advantageous for controlling reaction kinetics in research applications. blogspot.comresearchgate.net

Another key strategy involves creating bi- or polyfunctional analogues. wikipedia.org While this compound is already a bifunctional dye due to its two dichlorotriazine groups, further modifications can be made. Research into other reactive dyes has shown that incorporating additional or different reactive groups (such as vinyl sulfone or fluoro-chloro-pyrimidine) into a single molecule can enhance fixation efficiency and stability. researchgate.netmjbas.com Such modifications create dyes with a higher propensity to form covalent bonds, a principle that can be applied to create this compound derivatives for applications requiring robust and permanent labeling of substrates. researchgate.netnih.gov

The sulfonate groups (-SO₃⁻) are crucial for the high water solubility of this compound. While less commonly modified, altering the number or position of these groups would directly impact the molecule's solubility and, consequently, its aggregation behavior in solution and its interaction with polar or nonpolar environments.

The impact of these modifications is significant. Substituting the chlorine atoms can change the electronic properties of the triazine ring, affecting the dye's absorption spectrum (color) and its stability towards hydrolysis. blogspot.comresearchgate.net Introducing bulky or charged groups can alter the dye's steric profile and electrostatic interactions, influencing its binding affinity and specificity for target molecules in biochemical or materials science research.

Table 1: Impact of Functional Group Modification on the Chemical Behavior of Dichlorotriazine Dyes

| Modification Strategy | Target Functional Group | Resulting Derivative Type | Impact on Chemical Behavior | Research Context Relevance |

|---|---|---|---|---|

| Nucleophilic Substitution | Dichlorotriazine Ring (-Cl) | Monoamino-monochloro-triazine | Decreased reactivity, increased stability to hydrolysis compared to the parent DCT dye. blogspot.comresearchgate.net | Controlled covalent labeling of biomolecules; studies on reaction kinetics. |

| Nucleophilic Substitution | Dichlorotriazine Ring (-Cl) | Monoalkoxy-monochloro-triazine | Reduced reactivity, altered solubility depending on the alkoxy chain length. blogspot.com | Development of probes with tailored polarity; surface modification of materials. |

| Introduction of Additional Reactive Groups | Chromophore Backbone | Hetero-bifunctional or Polyfunctional Dyes | Increased fixation efficiency and covalent bonding potential. researchgate.netmjbas.comnih.gov | Creating highly stable, permanently labeled substrates; cross-linking studies. |

| Modification of Solubilizing Groups | Sulfonate Group (-SO₃⁻) | Analogues with altered sulfonation patterns | Modified water solubility, aggregation properties, and electrostatic interactions. | Investigating dye-substrate interactions in different solvent systems; creating analogues for membrane studies. |

Oxidative and Reductive Synthesis Pathways Explored in Academic Research for this compound Analogues

Oxidative and reductive pathways are primarily studied in the context of degrading this compound for environmental remediation. However, these chemical transformations can also be harnessed for synthetic purposes to create novel analogues and intermediates for research.

Reductive Pathways: The most susceptible sites to reduction in the this compound molecule are the two azo bonds (-N=N-). researchgate.net Reductive cleavage of these bonds is a well-documented process, often mediated by bacterial azoreductases under anaerobic conditions. ijcmas.comnih.gov This reaction breaks the chromophore, resulting in the formation of various aromatic amines. researchgate.net From a synthetic standpoint, this pathway is a powerful tool for deconstruction. The complex this compound molecule can be selectively cleaved into smaller, functionalized aromatic amine building blocks. These amine intermediates, which would be difficult to synthesize directly, can then be isolated and used as precursors for the synthesis of new dyes, ligands, or other complex molecules. For example, the resulting amines can be re-diazotized and coupled with different compounds to create novel azo dye analogues with altered colors or reactive properties. chemrevlett.com

Oxidative Pathways: Oxidative processes, such as ozonation, are known to be highly effective in decolorizing and mineralizing this compound. researchgate.netresearchgate.net These reactions typically involve the aggressive attack of oxidizing species on the electron-rich aromatic rings and the azo chromophore, leading to ring-opening and fragmentation. researchgate.net While often destructive, controlled oxidation can be a viable synthetic route for derivatization. For instance, mild oxidation could introduce hydroxyl groups onto the aromatic rings, creating phenolic derivatives. These new functional groups could serve as handles for further chemical modifications or alter the metal-coordinating properties of the dye.

Furthermore, principles from oxidative dye synthesis, such as the reactions involving p-phenylenediamine (B122844) (PPD), demonstrate how oxidation can form colored compounds. researchgate.net In these systems, an oxidant like hydrogen peroxide facilitates the coupling of precursor molecules to build up a larger chromophoric structure. researchgate.net Applying this logic, the aromatic amine intermediates generated from the reductive cleavage of this compound could be subjected to controlled oxidative coupling reactions, either with themselves or with other coupler molecules, to generate a diverse library of new dye analogues. This approach allows for the systematic exploration of structure-property relationships in novel dye systems derived from a common, complex precursor.

Table 2: Intermediates from Reductive/Oxidative Pathways as Potential Synthetic Precursors

| Pathway | Target Functional Group(s) | Key Transformation | Potential Intermediates/Products | Synthetic Utility in Research |

|---|---|---|---|---|

| Reductive | Azo Linkages (-N=N-) | Cleavage of the azo bond. researchgate.netnih.gov | Aromatic Amines (substituted anilines and naphthylamines). | Precursors for synthesizing new azo dyes via diazotization and coupling; building blocks for novel ligands or polymers. chemrevlett.com |

| Oxidative (Controlled) | Aromatic Rings, Azo Linkage | Hydroxylation, ring cleavage, or coupling. researchgate.netresearchgate.net | Phenolic derivatives, carboxylated fragments, coupled dimeric structures. | Introduction of new functional groups for further derivatization; creation of analogues with altered electronic or binding properties. |

Mechanistic Studies of C.i. Reactive Blue 160 Degradation and Transformation Pathways

Photocatalytic Degradation Mechanisms of C.I. Reactive Blue 160

Photocatalysis is an advanced oxidation process that utilizes semiconductor catalysts, such as zinc oxide (ZnO) or cerium iron oxide (CeFeO3), to degrade complex organic molecules like this compound (RB 160) upon irradiation with light. scirp.org The process is initiated when a photon with energy equal to or greater than the catalyst's band gap is absorbed, causing an electron to move from the valence band to the conduction band. This generates electron-hole pairs that are crucial for the subsequent degradation reactions. mdpi.commatec-conferences.org

During the photocatalytic degradation of this compound using ZnO nanopowder, a series of smaller intermediate compounds are formed before complete mineralization. scirp.org Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to identify these byproducts. scirp.orgdntb.gov.ua The degradation process involves the cleavage of the azo bond (-N=N-) and the breakdown of the aromatic structures within the dye molecule. scirp.org

Identified intermediates from the photodegradation of this compound include various aromatic and aliphatic compounds. Key identified byproducts are listed in the table below.

| Identified Intermediate/Byproduct | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzene (B151609), 1,2,3-trimethyl- | C₉H₁₂ | 120.19 |

| Naphthalene (B1677914), 1,2,3,4-tetrahydro-1,6-dimethyl- | C₁₂H₁₆ | 160.26 |

| 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester | C₁₆H₂₂O₄ | 278.34 |

| 1-Naphthalenepropanol, .alpha.-ethenyl- | C₁₅H₁₆O | 212.29 |

| 2-Naphthalenol | C₁₀H₈O | 144.17 |

| Phthalic acid, butyl oct-3-yl ester | C₂₀H₃₀O₄ | 334.45 |

| 1,2-Benzenedicarboxylic acid, diisooctyl ester | C₂₄H₃₈O₄ | 390.56 |

This table is based on data from studies on the photodegradation of this compound. scirp.org

The formation of these compounds indicates the cleavage of the chromophoric azo group and the subsequent fragmentation of the parent dye molecule. scirp.org

The photodegradation of this compound generally follows pseudo-first-order kinetics, which can be described by the Langmuir-Hinshelwood model. This is evidenced by the linear relationship observed when plotting the natural logarithm of the concentration ratio (ln(C₀/C)) against irradiation time. iwra.org The reaction rate constant (k) quantifies the speed of the degradation process.

The proposed degradation pathway begins with the attack of ROS, primarily hydroxyl radicals, on the dye molecule. This leads to the cleavage of the azo bond, which is responsible for the color of the dye. scirp.org This initial step results in decolorization. Following the azo bond cleavage, the resulting aromatic intermediates, such as naphthalene and benzene derivatives, undergo further oxidation. scirp.org This involves the opening of the aromatic rings, leading to the formation of smaller aliphatic acids and eventually complete mineralization to carbon dioxide and water. matec-conferences.org

The efficiency of the photocatalytic degradation of this compound is significantly influenced by several environmental and operational parameters.

pH: The pH of the solution is a critical factor, as it affects the surface charge of the photocatalyst and the mechanism of hydroxyl radical production. For the degradation of RB 160 using a CeFeO₃ catalyst, the optimal pH was found to be 8. At this pH, the rate of reaction is maximized. Deviations from this optimum, particularly towards more alkaline conditions, can lead to repulsion between the negatively charged dye and the catalyst surface, decreasing the degradation rate.

Dye Concentration: The initial concentration of the dye plays a dual role. While a higher concentration provides more molecules for degradation, it also intensifies the color of the solution. This increased color can prevent light from reaching the surface of the photocatalyst, reducing the generation of electron-hole pairs and thus lowering the degradation rate. iwra.org For RB 160, an optimal concentration was identified as 3.0 x 10⁻⁵ M.

Catalyst Amount: The rate of decolorization generally increases with the amount of photocatalyst up to an optimal level. For RB 160 degradation with CeFeO₃, the optimal catalyst amount was found to be 0.06 g per 100 mL. Beyond this point, the reaction rate may become constant or decrease due to increased turbidity of the solution, which can scatter light and create a "shadow effect" on catalyst particles. iwra.org

Light Intensity: Higher light intensity generally leads to a faster degradation rate because it increases the number of photons striking the catalyst surface, thereby generating more electron-hole pairs and, consequently, more reactive oxygen species.

| Parameter | Optimal Condition | Reason/Effect |

| pH | 8 | Maximizes hydroxyl radical production and favorable surface charge interactions. |

| Dye Concentration | 3.0 x 10⁻⁵ M | Balances substrate availability with light penetration to the catalyst surface. |

| Catalyst Amount | 0.06 g / 100 mL | Provides sufficient active sites without causing excessive light scattering. |

This table summarizes optimal conditions for the photocatalytic degradation of this compound using a CeFeO3 catalyst.

Biodegradation Mechanisms of this compound

Biodegradation offers an alternative pathway for the breakdown of this compound, utilizing the metabolic processes of microorganisms. ijcmas.com Bacteria, in particular, can decolorize and degrade azo dyes through enzymatic actions. nih.gov A strain of Microbacterium sp. (B12) has shown the ability to decolorize 96% of RB 160 at a concentration of 250 mg/L within 24 hours under specific conditions. ijcmas.comijcmas.com Similarly, Bacillus firmus has also been identified as effective in degrading this dye. nih.gov

The biological breakdown of this compound is primarily an enzymatic process. The key enzymes involved are those that can cleave the characteristic azo bond of the dye. nih.govijcmas.com

Azo-reductase: This enzyme is crucial for the initial step of biodegradation. It facilitates the reductive cleavage of the azo linkage (-N=N-), which is the chromophore of the dye. nih.govijcmas.com This step breaks the molecule into smaller aromatic amines and is responsible for the loss of color. nih.gov The activity of azo-reductase is often more pronounced under microaerobic or anaerobic conditions. mdpi.com

Laccase: Laccase is a copper-containing oxidase enzyme that can degrade aromatic compounds. d-nb.infobiorxiv.org In the context of RB 160 degradation by Microbacterium sp. B12, a significant induction of laccase activity was observed, suggesting its role in metabolizing the products formed after the initial azo bond cleavage. ijcmas.com Laccases are involved in the further breakdown of the aromatic amines, which can be toxic, into less harmful substances. ijcmas.comd-nb.info

NADH-DCIP Reductase: The induction of NADH-DCIP reductase activity has also been reported during the degradation of RB 160, indicating its involvement in the electron transfer processes necessary for the reduction of the dye. ijcmas.com

Studies with Microbacterium sp. B12 confirmed the involvement of these enzymes, which collectively cleave the RB 160 molecule and then metabolize the resulting intermediates. ijcmas.comijcmas.com

| Enzyme | Function in RB 160 Degradation |

| Azo-reductase | Reductive cleavage of the azo (-N=N-) bond, leading to decolorization. nih.govijcmas.com |

| Laccase | Oxidation and degradation of the aromatic amine intermediates produced after azo bond cleavage. ijcmas.comd-nb.info |

| NADH-DCIP Reductase | Facilitates electron transfer required for the reduction reactions. ijcmas.com |

This table outlines the roles of key enzymes in the biodegradation of this compound. nih.govijcmas.comd-nb.info

Role of Specific Bacterial and Fungal Strains in this compound Decolorization and Mineralization

The biodegradation of this compound is significantly influenced by the metabolic activities of various microorganisms. Both bacterial and fungal species have demonstrated the ability to decolorize and mineralize this complex dye molecule.

A bacterial strain identified as Microbacterium sp. B12, isolated from textile industry soil, has shown high efficiency in decolorizing Reactive Blue 160. ijcmas.comijcmas.com Under microaerobic conditions at a temperature of 35 ± 2°C and a pH of 5.0, this strain achieved 96% decolorization of a 250 mg/l dye solution within 24 hours. ijcmas.comijcmas.com The degradation process is attributed to the enzymatic action of laccase and reductase, which cleave the dye molecule. ijcmas.comijcmas.com To enhance its efficacy, random mutagenesis using UV irradiation and acridine (B1665455) orange was employed, resulting in a mutant strain that reduced the time required for complete decolorization by 12 hours. ijcmas.comijcmas.com

Another potent bacterial strain, recognized as Bacillus firmus, was isolated from the Noyyal river basin in Tamil Nadu, India, an area contaminated by textile dye industries. nih.govresearchgate.net This strain was effective in degrading a 500 μg/ml solution of Reactive Blue 160. nih.gov

Fungal species also play a crucial role in the bioremediation of this dye. Lentinus squarrosulus AF5 demonstrated approximately 93% decolorization of Reactive Blue 160. scirp.org Similarly, a strain of Aspergillus sp. was found to effectively decolorize the dye, with agitation being a key parameter for its efficiency. academicjournals.org

The following table summarizes the decolorization efficiency of various microbial strains on this compound under different conditions.

| Microbial Strain | Dye Concentration | Decolorization Efficiency | Time | Key Conditions |

| Microbacterium sp. B12 | 250 mg/l | 96% | 24 hours | Microaerobic, 35°C, pH 5.0 |

| Bacillus firmus | 500 µg/ml | Effective Degradation | Not Specified | Not Specified |

| Lentinus squarrosulus AF5 | Not Specified | ~93% | Not Specified | Not Specified |

| Aspergillus sp. | 100 mg/l | >95% | 3 days | Acidic pH, Agitation |

Co-metabolic Degradation Studies of this compound by Mixed Microbial Cultures

The synergistic action of mixed microbial cultures often leads to more efficient degradation of complex pollutants like this compound through co-metabolism. researchgate.net This process involves the degradation of a compound by a microorganism that gains no energy from the transformation and requires the presence of another primary substrate for growth. researchgate.net

A mixed bacterial culture, designated as BDN and consisting of eight different bacterial strains, was developed from soil samples contaminated with anthropogenic activities. latrobe.edu.au This consortium demonstrated the complete decolorization and degradation of 100 mg/L of Reactive Blue 160 within 4 hours in the presence of yeast extract (0.5%) as a co-substrate. latrobe.edu.au The BDN consortium was capable of decolorizing up to 1500 mg/L of the dye under microaerophilic and high saline (20 g/L NaCl) conditions at 37°C and a pH of 7.0. latrobe.edu.au The broad substrate specificity of this consortium was evidenced by its ability to decolorize 27 structurally different dyes. latrobe.edu.au

The advantage of using mixed bacterial cultures lies in their broad substrate specificity and the synergistic action of the microbial consortia, which possess diverse catabolic capabilities. researchgate.net The process often involves a two-step mechanism where anaerobic bacteria, through the action of azoreductases, transform the azo dyes into aromatic amines, which are then completely degraded by aerobic bacteria. researchgate.net

Characterization of Biodegradation Metabolites and Catabolic Products of this compound

The breakdown of this compound by microbial action results in the formation of various intermediate metabolites. The identification of these products is crucial for understanding the degradation pathway and assessing the detoxification of the dye.

In the degradation of Reactive Blue 160 by the mixed culture BDN, reductase enzymes were found to symmetrically cleave the dye molecule. latrobe.edu.au The resulting intermediate products were further metabolized by oxidative enzymes. latrobe.edu.au Analysis using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H NMR), and gas chromatography-mass spectrometry (GC-MS) identified five different intermediates. latrobe.edu.au

Similarly, the degradation of Reactive Blue 160 by Microbacterium sp. B12 involved cleavage by laccase and reductase enzymes. ijcmas.comijcmas.com The resulting metabolites were identified using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). ijcmas.comijcmas.com Phytotoxicity studies have confirmed that the degradation intermediates of Reactive Blue 160 are less toxic than the parent dye molecule. ijcmas.comijcmas.comlatrobe.edu.au

Ozonation Mechanisms for this compound Degradation

Ozonation is an effective advanced oxidation process for the degradation of recalcitrant organic pollutants like this compound. researchgate.net The mechanism of ozonation can proceed through two primary pathways: direct oxidation by molecular ozone and indirect oxidation by highly reactive hydroxyl radicals (•OH). repec.org The predominant pathway is influenced by factors such as pH, with the indirect pathway being favored at higher pH values. repec.orgtums.ac.ir

The complex aromatic structure of this compound, which includes azo linkages and aromatic rings, is susceptible to attack by both ozone and hydroxyl radicals. This leads to the destruction of the chromophoric system and subsequent decolorization of the dye. ijcmas.com

Kinetic Modeling of Ozonation Processes for this compound

The degradation of this compound by ozonation has been found to follow first-order reaction kinetics in both batch and continuous operation modes. researchgate.net The rate of degradation is influenced by several factors, including the initial dye concentration and the pH of the solution. researchgate.netrepec.org

Kinetic studies are essential for understanding the reaction mechanism and the dynamics of the ozonation process. mdpi.com For complex molecules like reactive dyes, classical kinetic models may not be sufficient due to the formation of multiple intermediate by-products that can also be oxidized by ozone. mdpi.com This necessitates the development of more complex kinetic models that account for mass transfer coupled with chain reactions. repec.org

Identification of Intermediate Products Formed during Ozonation of this compound

The ozonation of reactive dyes leads to the formation of various intermediate products as the complex dye molecule is broken down. While specific studies identifying the ozonation intermediates of this compound are limited in the provided search results, research on similar reactive dyes, such as C.I. Reactive Blue 19, provides insights into the potential degradation products.

For C.I. Reactive Blue 19, an anthraquinone (B42736) dye, ozonation was found to destroy the anthraquinone structures, nitrogen linkages, and amino groups. nih.gov Analysis using LC-MS and GC-MS identified organic acids, such as phthalic acids, and 1,3-indanone as primary degradation products. nih.gov It is plausible that the ozonation of this compound, a diazo dye, would also result in the formation of smaller organic acids and other aromatic fragments as the azo bonds and aromatic rings are cleaved.

Optimization of Ozonation Parameters for this compound Degradation in Research Systems

The efficiency of this compound degradation by ozonation is highly dependent on the optimization of several operational parameters. Key parameters that influence the process include the ozone gas flow rate, pH, temperature, initial dye concentration, and contact time. researchgate.nettums.ac.ir

Studies have shown that for an initial dye concentration of 200 mg/L, color and dye removal efficiencies of 98.04% and 99.84%, respectively, can be achieved within a 30-minute ozonation time in a batch mode. researchgate.net The degradation rate is generally faster at the beginning of the ozonation process. ut.ac.ir

The pH of the solution plays a significant role, with higher pH values generally favoring the degradation of reactive dyes due to the enhanced formation of highly reactive hydroxyl radicals. tums.ac.irut.ac.ir For instance, in the ozonation of a similar reactive dye, increasing the pH from 2 to 12 resulted in an 11-17% increase in dye removal efficiency. ut.ac.ir

The initial dye concentration also affects the removal efficiency. Higher initial concentrations require a greater ozone supply and longer contact times for complete degradation. researchgate.netut.ac.ir For example, after 30 minutes of ozonation, the dye and color removal for 100 mg/L and 200 mg/L solutions of this compound were nearly complete, while a 400 mg/L solution showed lower removal efficiency in the initial stages. researchgate.net

The following table summarizes the impact of various parameters on the ozonation of reactive dyes.

| Parameter | Effect on Degradation | Optimal Conditions (for similar reactive dyes) |

| pH | Higher pH generally increases degradation rate due to hydroxyl radical formation. tums.ac.irut.ac.ir | pH 9-11 for COD removal. tums.ac.ir |

| Contact Time | Degradation increases with contact time, with the rate being faster initially. tums.ac.irut.ac.ir | 30 minutes for decolorization, 60 minutes for degradation. tums.ac.ir |

| Initial Dye Concentration | Higher concentrations require more ozone and longer treatment times. researchgate.netut.ac.ir | Lower concentrations are removed more efficiently in a shorter time. researchgate.net |

| Ozone Gas Flow Rate | Affects the rate of ozone transfer into the solution. researchgate.net | Not specified in search results. |

Advanced Oxidation Processes (AOPs) for this compound (Excluding Ozonation and Pure Photocatalysis)

Advanced oxidation processes (AOPs) are a class of procedures used for the treatment of textile wastewater, characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can lead to the degradation and potential mineralization of recalcitrant organic pollutants such as this compound.

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals. The efficiency of this process is influenced by several key parameters, including pH, temperature, and the concentrations of both the dye and the Fenton reagents. Optimal degradation of reactive dyes using the Fenton process is typically achieved at a pH of 3. researchgate.netarabjchem.org

The photo-Fenton process is an enhancement of the conventional Fenton reaction, where the application of ultraviolet (UV) or visible light accelerates the regeneration of Fe²⁺ from ferric ions (Fe³⁺) and promotes the photolysis of H₂O₂, thereby generating additional hydroxyl radicals. researchgate.net This leads to a more efficient degradation of the target pollutant. Studies have shown that the photo-Fenton process can achieve a higher degree of mineralization, as indicated by Total Organic Carbon (TOC) removal, compared to the standard Fenton process. For instance, in the degradation of similar reactive dyes, the photo-Fenton process with UVA light resulted in a 36% TOC removal, compared to 16% with the Fenton process alone. raco.cat

Research on the degradation of a reactive blue dye demonstrated that the Helio photo-Fenton process, which utilizes solar light, can achieve a degradation rate of 96.77%. arabjchem.org The efficiency of both Fenton and photo-Fenton processes is dependent on the optimal concentrations of Fe²⁺ and H₂O₂. An excess of either reagent can be detrimental to the degradation rate due to scavenging of hydroxyl radicals. For a similar blue reactive dye, optimal degradation was observed at a ferrous sulfate (B86663) concentration of 3.29 × 10⁻⁴ mol/L and a hydrogen peroxide concentration of 0.7 × 10⁻³ mol/L. arabjchem.org

Table 1: Comparison of Fenton and Photo-Fenton Processes for Reactive Dye Degradation

| Parameter | Fenton Process | Photo-Fenton Process | Helio-Photo-Fenton Process |

|---|---|---|---|

| Optimal pH | 3 researchgate.netarabjchem.org | 3 researchgate.net | 3 arabjchem.org |

| Degradation Efficiency | High decolorization raco.cat | Higher than Fenton researchgate.net | 96.77% degradation arabjchem.org |

| TOC Removal | 16% raco.cat | 27% (Visible Light), 36% (UVA Light) raco.cat | 96% (for textile effluent) arabjchem.org |

| Light Source | None | UV or Visible Light raco.cat | Solar Light arabjchem.org |

| Key Advantage | Simplicity | Enhanced radical generation researchgate.net | Utilizes renewable energy arabjchem.org |

Electrochemical degradation is an AOP that utilizes an electric current to drive oxidation and reduction reactions, leading to the breakdown of organic pollutants. This can occur through direct oxidation at the anode surface or indirect oxidation via electrochemically generated species like hypochlorite (B82951) or hydroxyl radicals. The choice of anode material is a critical factor influencing the efficiency of the degradation process.

In the electrochemical treatment of reactive dyes, dimensionally stable anodes (DSAs), such as titanium coated with ruthenium oxide (Ti/RuO₂), are commonly employed. The degradation process is significantly affected by operational parameters including current density, pH, and the presence of supporting electrolytes like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄).

Studies on the electrochemical degradation of C.I. Reactive Blue 19, a dye with a similar anthraquinone structure, have shown that the presence of chloride ions enhances the degradation rate through the formation of active chlorine species (chlorine/hypochlorite). Complete color removal can be achieved in a short period, though mineralization, as measured by Chemical Oxygen Demand (COD) and TOC removal, may be less complete. For example, for a 400 mg/L solution of Reactive Blue 19 with 1.5 g/L NaCl, COD and TOC removals were 55.8% and 15.6%, respectively. The efficiency of color and COD removal is influenced by pH, with lower pH values generally favoring degradation.

Table 2: Research Findings on Electrochemical Degradation of Similar Reactive Dyes

| Parameter | Condition | Result |

|---|---|---|

| Anode Material | Ti/RuO₂ | Effective for dye degradation. |

| Supporting Electrolyte | NaCl | Superior to Na₂SO₄ for color and COD removal. |

| Current Density | 7 A/dm² (optimum) | Enhanced degradation process. |

| pH | 11 (optimum with supporting electrolytes) | Enhanced degradation process. |

| Pollutant | Reactive Blue 19 (400 mg/L) | Complete color removal, 55.8% COD removal, 15.6% TOC removal. |

Sonolysis, or sonochemistry, utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse creates localized hot spots with extreme temperatures and pressures, leading to the generation of hydroxyl radicals from the pyrolysis of water. These radicals can then attack and degrade organic pollutants.

While sonolysis alone can be effective, its combination with other AOPs often results in synergistic effects, leading to enhanced degradation rates. For instance, the combination of sonolysis with ozonation (O₃/US) has been shown to be more effective for the mineralization of reactive dyes than either process individually. researchgate.net This is attributed to the increased mass transfer of ozone and the generation of additional radicals from the ultrasonic treatment.

The efficiency of the sono-hybrid processes is dependent on factors such as the initial dye concentration, pH, ozone dosage, and ultrasonic energy density. researchgate.net Research on the degradation of C.I. Reactive Blue 19 using a combined ozonation and sonolysis process identified several intermediate byproducts, indicating a complex degradation pathway involving the breakdown of the chromophore and aromatic rings. researchgate.net Identified intermediates included compounds such as phthalic acid, benzoic acid, and various smaller organic acids, suggesting a stepwise mineralization process. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| C.I. Reactive Blue 19 |

| Ferrous ion (Fe²⁺) |

| Ferric ion (Fe³⁺) |

| Hydrogen peroxide (H₂O₂) |

| Hydroxyl radical (•OH) |

| Sodium chloride (NaCl) |

| Sodium sulfate (Na₂SO₄) |

| Phthalic acid |

| Benzoic acid |

| Ruthenium oxide |

Catalytic Systems and Materials Science Applications in C.i. Reactive Blue 160 Research

Semiconductor Photocatalysts for C.I. Reactive Blue 160 Degradation Research

Semiconductor photocatalysis is a prominent advanced oxidation process for the degradation of organic pollutants like this compound. This technique relies on the generation of highly reactive hydroxyl radicals upon the absorption of photons by a semiconductor material. jmaterenvironsci.com Materials such as Titanium Dioxide (TiO2) and Zinc Oxide (ZnO) are widely used due to their high photosensitivity, chemical stability, and low cost. jmaterenvironsci.com The process is initiated when a semiconductor absorbs light with energy equal to or greater than its band gap, causing an electron to move from the valence band to the conduction band, which creates a positive hole. These electron-hole pairs are instrumental in producing the radicals responsible for breaking down the complex dye molecules. jmaterenvironsci.com

Zinc Oxide (ZnO) nanoparticles are effective photocatalysts for the degradation of organic dyes due to their wide band gap, high chemical stability, and cost-effectiveness. jmaterenvironsci.com Research has demonstrated the utility of ZnO nanopowder in the photodegradation of this compound. dntb.gov.uaresearchgate.net The degradation process is influenced by several factors, including the initial dye concentration, the amount of catalyst, and the pH of the solution. Studies have shown that as the initial concentration of the dye increases, the degradation efficiency tends to decrease. jmaterenvironsci.com

The photocatalytic activity of ZnO can be significantly enhanced by doping it with other elements. For instance, doping ZnO with neodymium (Nd) has been shown to increase photocatalytic efficiency for similar dyes like C.I. Reactive Blue 4. The introduction of Nd ions can reduce the particle size of the catalyst, which is a critical factor in enhancing its activity. In one study, a 2.5 mol % Nd-doped ZnO catalyst demonstrated a degradation rate of 91.25% in 90 minutes. rsc.org Similarly, doping with silver (Ag) has been found to improve the photocatalytic degradation of other reactive dyes, such as Reactive Blue 21. jmaterenvironsci.com

Table 1: Research Findings on ZnO-Based Photocatalysis of Reactive Dyes

| Catalyst System | Target Dye | Key Findings | Degradation Efficiency | Reference |

|---|---|---|---|---|

| ZnO Nanopowder | This compound | Degradation pathway and intermediates were identified using GC/MS. | Not specified | dntb.gov.uaresearchgate.net |

| Nd-doped ZnO | C.I. Reactive Blue 4 | Optimal doping at 2.5 mol % Nd; smaller particle size enhances activity. | 91.25% in 90 min | rsc.org |

| Ag-doped ZnO | Reactive Blue 21 | Ag doping improves photocatalytic efficiency; degradation follows first-order kinetics. | Not specified | jmaterenvironsci.com |

Titanium dioxide (TiO2) is one of the most extensively studied photocatalysts due to its high stability, non-toxicity, and effectiveness in degrading a wide range of organic pollutants. However, its large band gap typically requires UV irradiation for activation. To overcome this limitation and enhance its efficiency under visible light, research has focused on doping TiO2 with various elements.

A significant advancement in this area is the development of co-doped TiO2 systems. One study focused on the sol-gel synthesis of silver (Ag) and strontium (Sr) co-doped TiO2 nanoparticles for the degradation of this compound. The research found that co-doping significantly narrowed the band gap of TiO2 from 3.17 eV (undoped) to 2.6 eV. scispace.com This narrowing is attributed to the incorporation of Ag and Sr in the TiO2 lattice, which introduces isolated energy levels near the conduction and valence bands. scispace.com The Sr and Ag co-doped TiO2 photocatalyst demonstrated superior catalytic activity under both UV and visible light compared to undoped or single-doped TiO2. scispace.commdpi.com The study optimized various parameters, including pH, light intensity, and catalyst amount, to achieve effective degradation of the dye. scispace.com

Table 2: Research Findings on Doped TiO2 Photocatalysis of this compound

| Catalyst System | Target Dye | Key Findings | Band Gap (eV) | Reference |

|---|---|---|---|---|

| Undoped TiO2 | This compound | Base catalyst for comparison. | 3.17 | scispace.com |

| Ag-doped TiO2 | This compound | Single doping shows some band gap narrowing. | 2.7 | scispace.com |

| Sr and Ag co-doped TiO2 | This compound | Co-doping significantly narrows the band gap and enhances photocatalytic activity under visible light. | 2.6 | scispace.commdpi.com |

Mixed metal oxides with a perovskite structure, such as Cerium Ferrite (CeFeO3) and Samarium Ferrite (SmFeO3), have emerged as promising photocatalysts. These materials can be potent for treating textile wastewater due to their ability to absorb light in the visible region. mdpi.com

Research on the photocatalytic degradation of this compound has successfully utilized CeFeO3. The study demonstrated that the degradation process follows pseudo-first-order kinetics. Optimal conditions for the degradation were identified as a pH of 8, a dye concentration of 3x10⁻⁵ M, and a catalyst amount of 0.06 g per 100 ml. mdpi.comsamipubco.com The photocatalytic mechanism is initiated by the absorption of a photon with energy equal to or greater than the semiconductor's band gap, leading to the generation of an electron-hole pair that drives the oxidation of the dye molecules. samipubco.com

While direct studies of SmFeO3 on this compound are not as prevalent, research on similar dyes like Reactive Blue 21 (RB21) showcases its potential. A study using an SmFeO3-reduced graphene oxide (rGO) composite achieved over 92% degradation of RB21 in 120 minutes, with a sonophotocatalytic approach further enhancing this to 99.41% in just 30 minutes. kashanu.ac.ir This indicates the high potential of SmFeO3-based materials for degrading complex reactive dyes.

Table 3: Research Findings on Mixed Metal Oxide Photocatalysis

| Catalyst System | Target Dye | Optimal Conditions | Degradation Efficiency | Reference |

|---|---|---|---|---|

| CeFeO3 | This compound | pH 8, 0.06 g/100 ml catalyst, 3x10⁻⁵ M dye | Not specified | mdpi.comsamipubco.com |

| SmFeO3-rGO | Reactive Blue 21 | pH 7.1, 20 mg/L catalyst | >92% in 120 min (photocatalytic); 99.41% in 30 min (sonophotocatalytic) | kashanu.ac.ir |

For example, ZnO/CdS nanocomposites have been investigated for the degradation of Reactive Blue 4. The formation of this binary composite enhances photocatalytic activity in the visible range due to improved charge separation and a reduced rate of electron-hole recombination. researchgate.net In one study, the ZnO/CdS nanocomposite showed high photocatalytic degradation efficiency, with the optimal dye concentration for degradation being 10 ppm. researchgate.net The addition of a third component, such as Cobalt (Co), is intended to further enhance these properties. Generally, cobalt is used to modify the electronic and surface properties of the catalyst, potentially leading to greater efficiency. Other studies have explored composites like ZnO-CdS/Pd for the degradation of brilliant green dye, achieving 86.6% efficiency, which underscores the potential of such multi-component systems. nih.gov

Zero-valent iron (ZVI) is a strong reducing agent that has been widely applied in environmental remediation for the treatment of various contaminants, including certain dyes. The degradation mechanism primarily involves the reductive cleavage of susceptible chemical bonds within the dye molecule, such as the azo bonds (-N=N-) that are characteristic of many reactive dyes. This process is accompanied by the oxidation of Fe⁰ to Fe²⁺. ZVI can be used in various forms, including micro- and nano-sized particles, with nanoparticles offering a larger surface area and higher reactivity. samipubco.com

While specific studies on the degradation of this compound using ZVI are limited, research on other reactive dyes demonstrates its effectiveness. For instance, a study on the decolorization of Reactive Blue 19 showed that a combination of ZVI and persulfate achieved 100% color removal and 54% TOC removal in 45 minutes under specific conditions. The efficiency of the ZVI process is typically favored under acidic conditions. Another study investigating the removal of various reactive dyes, including Reactive Red 198, found that ZVI nanoparticles had a high adsorption capacity and were effective in decolorization. The process involves the transfer of electrons from the ZVI surface to the dye molecules, leading to their degradation. These findings suggest that ZVI is a promising technology for the treatment of wastewater containing reactive dyes like this compound.

The process of dyeing textiles involves a variety of auxiliary chemicals, including salts, acids, bases, and surfactants, which can be present in the resulting effluent and influence the effectiveness of degradation treatments. Surfactants, which are classified as anionic, cationic, or non-ionic, can have a significant impact on the adsorption and degradation of reactive dyes. researchgate.net

The interaction between surfactants and dyes can be complex. For instance, anionic surfactants may compete with anionic reactive dyes for the active sites on a catalyst or adsorbent, potentially reducing the efficiency of dye removal. Conversely, cationic surfactants can form complexes with anionic dyes, which may alter the substrate properties and make them more difficult to catalyze. researchgate.net Non-ionic surfactants generally have a less pronounced negative influence compared to ionic ones. researchgate.net

Studies have shown that the presence of certain salts commonly used in dyeing, such as Sodium Chloride (NaCl) and Sodium Sulfate (B86663) (Na2SO4), can also affect degradation processes. For example, in enzymatic decolorization, Na2SO4 has been observed to cause slight inhibition at high concentrations. researchgate.net The pH of the solution is another critical factor, as it affects the surface charge of both the adsorbent/catalyst and the dye molecule, thereby influencing adsorption and subsequent degradation. For example, the adsorption of Reactive Blue 19 onto a surfactant-modified bentonite (B74815) was found to be most effective at a highly acidic pH of around 1.5.

Advanced Adsorption Techniques for this compound Removal in Research Models

The removal of reactive dyes, such as this compound, from aqueous solutions is a significant focus of environmental research. Adsorption has been identified as a highly effective and versatile method for this purpose. This section explores various advanced adsorption techniques that have been investigated in research models for the removal of this compound and similar reactive dyes, highlighting the use of novel and modified adsorbents.

Research has demonstrated the potential of various low-cost, and readily available materials as effective adsorbents. These materials often undergo physical or chemical modifications to enhance their surface area, porosity, and the number of active sites available for dye binding. The efficiency of the adsorption process is typically evaluated based on parameters such as pH, temperature, contact time, and the initial dye concentration.

A study on the removal of this compound specifically investigated the use of residual yeast and diatomaceous earth as biosorbents. The research found that both materials exhibited notable adsorption capacities, with residual yeast showing a maximum capacity of 8.66 mg/g and residual diatomaceous earth having a capacity of 7.96 mg/g, both at an optimal pH of 2. mdpi.comresearchgate.netfrontiersin.org This indicates that acidic conditions are favorable for the removal of this particular dye using these biosorbents.

While specific studies on a wide array of advanced adsorbents for this compound are limited, extensive research on other reactive blue dyes provides valuable insights into the potential of these techniques. These studies utilize a range of materials, including agricultural waste, chitosan-based composites, and biochar, to effectively remove reactive dyes from water.

For instance, chitosan-biochar hydrogel beads have been successfully used to remove Reactive Brilliant Blue, demonstrating a maximum adsorption capacity of 140.74 mg/g at a pH of 2 and a temperature of 298.15 K. This highlights the potential of composite materials in enhancing adsorption performance. Similarly, APTES-modified spent coffee grounds, another innovative adsorbent, showed a high adsorption capacity of 148.68 mg/g for Reactive Black 5 at a pH of 2.

The following table summarizes the research findings on the adsorption of this compound and other similar reactive dyes using various advanced adsorbents.

Table 1: Research Findings on the Adsorption of Reactive Dyes

| Adsorbent | Target Dye | pH | Temperature (K) | Maximum Adsorption Capacity (mg/g) |

|---|---|---|---|---|

| Residual Yeast | This compound | 2 | Not Specified | 8.66 |

| Residual Diatomaceous Earth | This compound | 2 | Not Specified | 7.96 |

| Chitosan-Biochar Hydrogel Beads | Reactive Brilliant Blue KN-R | 2 | 298.15 | 140.74 |

| APTES-modified Spent Coffee Grounds | Reactive Black 5 | 2 | Not Specified | 148.68 |

These findings underscore the importance of selecting the appropriate adsorbent and optimizing experimental conditions to achieve efficient removal of reactive dyes like this compound from wastewater. The development of novel and modified adsorbents from low-cost and sustainable sources continues to be a promising area of research for environmental remediation.

Structure Activity Relationships and Computational Studies of C.i. Reactive Blue 160

Correlating Structural Features of C.I. Reactive Blue 160 with its Reactivity and Degradation Susceptibility

The complex structure of this compound, which includes multiple functional groups, dictates its behavior in various chemical and biological systems. The interplay between these groups influences both its effectiveness as a dye and the mechanisms by which it is broken down.

The degradation of this compound is significantly influenced by the presence of azo bonds (–N=N–) and chlorotriazine groups. The azo bonds are the chromophoric groups responsible for the dye's color. primescholars.com These bonds are often the initial target for degradation processes, as their cleavage leads to the decolorization of the dye. nih.govnih.gov Studies on various azo dyes have shown that the breakdown of the molecule often begins with the reductive or oxidative cleavage of the azo linkage. nih.govnih.gov For instance, in the photocatalytic degradation of this compound, the destruction of the chromophoric group is a key step. fao.org Similarly, microbial degradation by organisms such as Microbacterium sp. and Bacillus firmus initiates by targeting these azo bonds with enzymes like laccase and azoreductase. nih.govijcmas.com This enzymatic action breaks the dye molecule into smaller aromatic amines, which may undergo further degradation.

The chlorotriazine groups in this compound serve as the reactive moieties that form covalent bonds with the hydroxyl groups of cellulosic fibers like cotton. While essential for the dye's fixation, these groups also impact its degradation. The triazine ring itself is known for its high resistance to oxidation and microbial attack. fao.org Research on the photodegradation of this compound has indicated that the triazine ring-containing compounds can remain intact for extended periods, even after the initial decolorization through azo bond cleavage. fao.org This stability can lead to the persistence of these intermediate compounds in the environment. The chlorine atoms on the triazine ring are the reactive sites, and their hydrolysis can occur under certain pH and temperature conditions, affecting the dye's reactivity and interaction with degradation systems.

A proposed pathway for the degradation of this compound by Microbacterium sp. B12 involves the enzymatic cleavage of the azo bonds, leading to the formation of various intermediates. ijcmas.com

Table 1: Key Functional Groups of this compound and Their Role in Degradation

| Functional Group | Role in Degradation | Research Findings |

|---|---|---|

| Azo Bonds (–N=N–) | Primary site for decolorization through cleavage. | Targeted by photocatalytic oxidation and microbial enzymes (azoreductases), leading to the formation of aromatic amines. nih.govfao.orgijcmas.com |

Table 2: Influence of Sulfonate and Auxochrome Groups on this compound

| Functional Group | Influence on Dye Behavior | Impact in Research Systems |

|---|---|---|

| Sulfonate (–SO₃⁻) | Imparts high water solubility. | Affects bioavailability and interaction with catalysts; can be removed during degradation (desulfonation). nih.govfao.org |

| Hydroxyl (–OH) | Acts as an auxochrome, modifying color; potential site for oxidative attack. | Can be targeted by hydroxyl radicals in advanced oxidation processes. researchgate.net |

Computational Chemistry Approaches for this compound Research

Computational chemistry provides valuable insights into the properties and behavior of complex molecules like this compound, complementing experimental findings. These methods allow for the study of molecular structure, reactivity, and interactions at an atomic level. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. researchgate.net In the context of this compound, docking simulations can be employed to understand its interaction with the active sites of degrading enzymes, such as azoreductases from bacteria. researchgate.netnih.gov By simulating the binding of the dye molecule into the catalytic pocket of an enzyme, researchers can identify key amino acid residues involved in the interaction and elucidate the mechanism of biodegradation. nih.govnih.gov For instance, studies on other azo dyes have used docking to reveal that interactions can be stabilized by hydrogen bonds and hydrophobic interactions, and to predict the binding affinity. nih.govacs.org This knowledge is instrumental in designing more efficient bioremediation strategies or in engineering enzymes with enhanced dye-degrading capabilities.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can determine various electronic properties and reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

DFT can also be used to calculate Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net This information can help predict which parts of the this compound molecule, such as the azo bonds or specific aromatic rings, are most susceptible to attack by degrading agents like hydroxyl radicals in advanced oxidation processes. researchgate.net Such theoretical studies on similar reactive dyes have successfully correlated these computational descriptors with experimental degradation efficiencies. nih.gov

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can model its behavior in aqueous solutions, providing insights into its solvation, aggregation, and conformational dynamics. aalto.fi Understanding how the dye molecule behaves in water is essential for predicting its transport in the environment and its interaction with other dissolved species.

Furthermore, MD simulations can be used to investigate the adsorption of this compound onto the surfaces of materials, such as catalysts (e.g., TiO₂) or adsorbents. researchgate.net These simulations can reveal the orientation of the adsorbed dye molecule, the nature of the interactions (e.g., electrostatic, van der Waals), and the binding energy. researchgate.netrsc.org This information is critical for developing and optimizing materials for the removal of this compound from wastewater. Studies on other azo dyes have successfully used MD to elucidate adsorption mechanisms on various surfaces. researchgate.net

Future Research Directions and Unresolved Questions for C.i. Reactive Blue 160

Exploring Novel Degradation Pathways and Synergistic Remediation Systems for C.I. Reactive Blue 160

Future research should focus on the discovery and optimization of novel degradation pathways that are both efficient and environmentally benign. While conventional methods like photocatalysis, biodegradation, and ozonation have been studied, the exploration of lesser-known advanced oxidation processes (AOPs) could yield significant breakthroughs. For instance, investigating the efficacy of persulfate activation, hydrodynamic cavitation, and non-thermal plasma could reveal new mechanisms for breaking down the complex structure of this compound. bohrium.comscielo.br